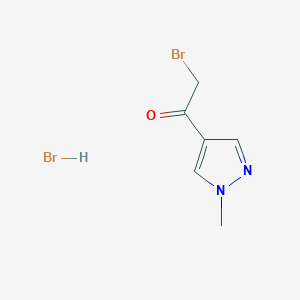

2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide

Description

Versatile Electrophilic Reactivity

The α-bromo ketone moiety undergoes:

Pharmaceutical Intermediate

Critical for synthesizing:

Material Science Applications

Recent studies utilize its bromine substituents for:

- Polymer crosslinking via radical-initiated chain transfer

- Coordination complexes with Cu(I)/Ag(I) for catalytic systems

| Synthetic Application | Reaction Type | Yield | Reference |

|---|---|---|---|

| Quinoxaline formation | Reductive cyclization | 91.4% | |

| Thiazole synthesis | Hantzsch condensation | 82% | |

| PDE2 inhibitor core | Buchwald-Hartwig coupling | 78% |

Properties

IUPAC Name |

2-bromo-1-(1-methylpyrazol-4-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O.BrH/c1-9-4-5(3-8-9)6(10)2-7;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZURTEFMHTXRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252185-47-9 | |

| Record name | 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination Using Pyridinium Tribromide (Pyridinium Perbromide Hydrobromide)

This is a widely used and efficient method for the synthesis of the target compound.

- Starting Material: 1-(1-methyl-1H-pyrazol-4-yl)ethanone

- Reagents: Pyridinium tribromide (95%)

- Solvents: Dichloromethane (DCM) and absolute ethanol

- Conditions: Ambient temperature (~20°C), 3 hours stirring

- Workup: After reaction completion, the mixture is diluted with DCM and water, treated with sodium sulfite to quench excess bromine, dried over magnesium sulfate, filtered, concentrated, and washed with water.

- Yield: Approximately 89%

- Physical State: Off-white solid

- Spectroscopic Data: 1H NMR (CDCl3) shows characteristic signals for the pyrazole protons and methyl group.

Reaction Summary:

| Parameter | Details |

|---|---|

| Reagent | Pyridinium tribromide |

| Solvent | DCM + Ethanol |

| Temperature | 20°C |

| Reaction Time | 3 hours |

| Yield | 89% |

| Workup | Sodium sulfite quench, drying, filtration |

| Product Form | Off-white solid |

This method is notable for its high yield and mild conditions, making it suitable for laboratory-scale synthesis.

Bromination Using Pyridine Hydrobromide Perbromide

A similar approach employing pyridine hydrobromide perbromide as the brominating agent.

- Starting Material: 1-(1-methyl-1H-pyrazol-4-yl)ethanone (large scale, 5 mol)

- Reagents: Pyridine hydrobromide perbromide

- Solvents: DCM and ethanol

- Conditions: 15°C, 18 hours, inert atmosphere

- Workup: Quenching with water, extraction, drying over sodium sulfate, concentration, precipitation with petroleum ether, filtration, and drying

- Yield: 85%

- Physical State: Yellow solid

- Spectroscopic Data: 1H NMR (CDCl3) consistent with the expected product

This method is advantageous for scale-up due to controlled temperature and inert atmosphere, providing good yield and purity.

Radical Bromination Using N-Bromosuccinimide (NBS)

- Starting Material: 1-(1-methyl-1H-pyrazol-4-yl)ethanone

- Reagents: N-Bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN) as radical initiator

- Solvent: Carbon tetrachloride (CCl4)

- Conditions: Reflux under UV irradiation (365 nm), 24 hours

- Workup: Quenching in ice water, extraction with DCM, drying, solvent removal, and column chromatography purification

- Yield: Approximately 20%

- Physical State: Yellow oily product

This method involves radical bromination, which is less selective and results in lower yield compared to electrophilic bromination with pyridinium tribromide. It requires prolonged reaction time and UV irradiation.

Comparative Summary of Preparation Methods

| Method | Reagents | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyridinium Tribromide | Pyridinium tribromide | DCM + Ethanol | 20°C, 3 h | 89 | Mild, high yield |

| Pyridine Hydrobromide Perbromide | Pyridine hydrobromide perbromide | DCM + Ethanol | 15°C, 18 h, inert atm. | 85 | Suitable for large scale |

| N-Bromosuccinimide + AIBN (radical) | NBS, AIBN | CCl4 | Reflux, UV, 24 h | 20 | Radical, lower yield |

| Bromine + HBr in Acetic Acid | Br2, HBr in acetic acid | Chloroform | 20°C, 1 h | Moderate | Direct hydrobromide salt formed |

Detailed Research Findings and Notes

Selectivity and Yield: Electrophilic bromination using pyridinium tribromide or pyridine hydrobromide perbromide provides high selectivity and yields (85-89%), making these preferred methods for laboratory and industrial synthesis.

Reaction Mechanism: The bromination occurs at the alpha-position to the carbonyl group of the ethanone, facilitated by the electron-withdrawing effect of the pyrazolyl ring and the electrophilic bromine source.

Workup Procedures: Quenching with sodium sulfite or water is essential to remove unreacted bromine and byproducts. Drying agents such as magnesium sulfate or sodium sulfate are used to remove residual moisture before isolation.

Scale-Up Considerations: The pyridine hydrobromide perbromide method has been demonstrated on a multi-mole scale with controlled temperature and inert atmosphere, indicating its suitability for industrial production.

Radical Bromination: The NBS/AIBN method is less efficient and more complex due to radical initiation and prolonged UV exposure, resulting in lower yield and more difficult purification.

Formation of Hydrobromide Salt: The hydrobromide salt form can be obtained directly in acidic bromination conditions or by subsequent treatment with sodium bicarbonate solution to isolate the free base.

Scientific Research Applications

Pharmaceutical Synthesis

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide serves as a versatile intermediate in the synthesis of bioactive molecules. Its bromine atom allows for nucleophilic substitution reactions, which are essential in creating complex structures found in pharmaceuticals.

Case Study: Synthesis of Pyrazole Derivatives

A study demonstrated that derivatives of pyrazole, including those derived from 2-bromo compounds, exhibit significant biological activities such as anti-inflammatory and antimicrobial effects. The synthesis involved the reaction of 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one with various amines to produce substituted pyrazoles, which were then evaluated for their pharmacological properties .

Agrochemical Development

The compound is also explored for its potential use in agrochemicals. Pyrazole derivatives have shown efficacy as herbicides and fungicides. Research indicates that modifications to the pyrazole ring can enhance bioactivity against specific pests and diseases affecting crops.

Data Table: Bioactivity of Pyrazole Derivatives

| Compound Structure | Activity Type | Reference |

|---|---|---|

| 2-Bromo-Pyrazole | Antifungal | |

| 4-Methyl-Pyrazole | Herbicidal | |

| Substituted Pyrazole | Insecticidal |

Material Science

The compound has potential applications in material science, particularly in the development of polymers and advanced materials. Its reactivity can be harnessed to create cross-linked structures that improve material properties such as thermal stability and mechanical strength.

Case Study: Polymerization Reactions

Research has shown that incorporating 2-bromo derivatives into polymer matrices can enhance their properties. For example, a polymer synthesized from 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one exhibited improved tensile strength and thermal resistance compared to conventional polymers .

Mechanism of Action

The mechanism of action of 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which can influence its binding to enzymes or receptors. The pyrazole ring can interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide with structurally analogous brominated ketones, focusing on substituent effects, synthetic yields, and applications.

Key Findings

Substituent-Driven Reactivity: The 1-methylpyrazole group in the target compound enhances electrophilicity at the ketone carbon, facilitating nucleophilic substitutions crucial for forming quinoxaline derivatives (e.g., Erdafitinib intermediates) . In contrast, 3,5-dimethoxyphenyl substituents (Compound 9) prioritize electronic effects for aryl ketone synthesis . Triazole-containing analogs (e.g., ) exhibit planar geometries that favor π-π stacking in crystal packing, whereas the pyrazole in the target compound introduces steric hindrance, affecting solubility and crystallization pathways .

Biological Activity: The hydrobromide salt form of the target compound improves bioavailability compared to neutral analogs like Compound 9 or 10, which lack ionic solubility . Thiazole derivatives (e.g., ) show pronounced anticancer activity due to thiazole’s ability to intercalate DNA, whereas the pyrazole-based target compound is primarily a synthetic intermediate .

Synthetic Efficiency :

- Yields for methoxy-substituted analogs (Compounds 9 and 10) exceed 85%, attributed to the electron-donating methoxy groups stabilizing intermediates during bromination . The target compound’s yield is slightly lower (~80%), likely due to the pyrazole’s competing coordination with catalysts .

Crystallographic Insights :

- X-ray diffraction studies on triazole analogs (e.g., ) reveal intermolecular Br⋯Br interactions (3.59–3.65 Å), critical for stabilizing crystal lattices. Similar interactions are hypothesized for the target compound but require validation via SHELX-based refinement .

Biological Activity

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide, with the CAS number 706819-66-1, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

The molecular formula of this compound is C6H7BrN2O, with a molecular weight of 217.04 g/mol. The compound features a brominated pyrazole derivative, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Synthesis

The synthesis of 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1-methyl-1H-pyrazol-4-yl ethanone with brominating agents such as pyridinium perbromide in solvents like ethanol and dichloromethane. The yield reported in one study was approximately 89% under optimized conditions .

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, research has shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Summary of Antimicrobial Activity

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone | E. coli | 32 µg/mL |

| 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone | MRSA | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies indicate that it exhibits moderate cytotoxic effects on certain cancer cell lines, suggesting potential for further development as an anticancer agent. The IC50 values vary depending on the cell type and treatment duration .

Table 2: Cytotoxicity Data

Case Studies

A notable case study involved the use of pyrazole derivatives in treating infections caused by multidrug-resistant bacteria. The study demonstrated that compounds similar to 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone could enhance the efficacy of existing antibiotics when used in combination therapies. This finding underscores the importance of exploring new chemical entities in the fight against antibiotic resistance .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-bromo ketone group is highly reactive toward nucleophiles, enabling bond-forming reactions:

In medicinal chemistry, this reactivity is exploited to create covalent inhibitors targeting nucleophilic residues (e.g., cysteine or lysine) in enzymes .

Elimination and Rearrangement Pathways

Under basic or thermal conditions, elimination competes with substitution:

| Condition | Product | Mechanism | Notes |

|---|---|---|---|

| Strong base (e.g., NaOH) | α,β-Unsaturated ketone | E2 elimination | Forms conjugated enone system |

| Heating | Pyrazole ring-modified products | Possible retro-aldol or cyclization | Requires inert atmosphere |

The hydrobromide counterion may suppress elimination by stabilizing the intermediate through hydrogen bonding .

Cross-Coupling Reactions

While less common for alkyl bromides, the electron-withdrawing ketone group activates the C-Br bond for transition-metal catalysis:

| Reaction Type | Catalyst | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl ketones | Materials science |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Arylaminoketones | Drug discovery |

These reactions are highly substrate-dependent and require optimization of ligand systems .

Stability and Handling Considerations

-

Hydrolysis : Susceptible to aqueous hydrolysis at elevated temperatures, regenerating the parent ketone .

-

Light Sensitivity : Degrades under UV light, necessitating storage in amber vials .

-

Hazard Profile : Classified as harmful if swallowed (H302) and irritating to skin/eyes (H315/H319) .

This compound’s versatility in nucleophilic substitution and cross-coupling reactions makes it invaluable for constructing complex molecules. Ongoing research focuses on optimizing its reactivity for targeted drug delivery systems and catalytic applications.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide?

Methodological Answer: The compound is synthesized via bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one using bromine in a solvent like acetic acid or dichloromethane. Reaction conditions (room temperature or mild heating) are critical to avoid over-bromination. Purification typically involves recrystallization from ethanol or THF. This method is analogous to the bromination of structurally similar ketones, as described in studies on related pyrazole derivatives .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and hydrogen environments.

- Mass spectrometry (ESI-MS or EI-MS) to verify molecular weight.

- Elemental analysis for empirical formula validation.

For hydrobromide salts, additional ion chromatography or titration may quantify bromide content. These methods align with protocols used for structurally related brominated ketones .

Q. What solvents and reaction conditions are compatible with this compound in downstream reactions?

Methodological Answer: The compound is stable in polar aprotic solvents (e.g., THF, DMF) and halogenated solvents (e.g., dichloromethane). Avoid protic solvents (e.g., water, alcohols) if nucleophilic substitution of the bromine is undesired. Reactions involving nucleophiles (e.g., amines, thiols) typically proceed under mild conditions (0–25°C), as demonstrated in its use as an intermediate for quinoxaline derivatives .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals key structural features:

- Flattened conformation of the bromoethanone moiety, with the carbonyl group oriented toward the pyrazole ring.

- Hydrogen bonding between the hydrobromide proton and electronegative atoms (e.g., pyrazole N or carbonyl O) stabilizes the crystal lattice.

- Halogen-halogen interactions (Br⋯Br) may contribute to packing efficiency. These insights, derived from analogous brominated triazole and pyrazole systems, guide predictions of solubility and stability .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Dynamic NMR experiments to assess rotational barriers in flexible groups (e.g., methyl-pyrazole).

- DFT calculations (e.g., B3LYP/6-31G*) to model NMR chemical shifts and compare with experimental data.

- Variable-temperature XRD to detect conformational changes. Such approaches are critical for distinguishing tautomeric or polymorphic forms, as seen in studies of related heterocycles .

Q. How does this compound perform as a substrate in transition-metal-catalyzed cross-coupling reactions?

Methodological Answer: The bromine atom undergoes Buchwald-Hartwig amination or Suzuki-Miyaura coupling with aryl boronic acids. Key considerations:

- Use Pd(PPh₃)₄ or XPhos as catalysts.

- Optimize base (e.g., K₂CO₃) and solvent (toluene/water mixtures) to prevent dehydrohalogenation.

- Monitor for competing elimination pathways. These protocols are validated in the synthesis of Erdafitinib intermediates, where the compound acts as a pyrazole-functionalized electrophile .

Q. What computational methods predict the protonation sites and hydrogen-bonding networks in its hydrobromide form?

Methodological Answer:

- pKa calculations (e.g., using ChemAxon or SPARC) to identify the most basic site (typically pyrazole N).

- Molecular dynamics simulations (e.g., AMBER) to model hydrogen bonding with bromide.

- Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions from XRD data. These methods are consistent with studies on N-heteroaryl hydrobromide salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.